3-Bromo-5-(oxolan-3-yloxy)pyridine

Suzuki-Miyaura coupling Regioselective cross-coupling Pyridine positional isomer differentiation

3-Bromo-5-(oxolan-3-yloxy)pyridine (CAS 1289152-44-8) is a disubstituted pyridine derivative featuring a bromine atom at the 3-position and a tetrahydrofuran-3-yloxy (oxolan-3-yloxy) ether moiety at the 5-position, with a molecular formula of C₉H₁₀BrNO₂ and a molecular weight of 244.08 g/mol. The compound is supplied as a research intermediate with a minimum purity of 95% (HPLC) and is primarily employed as a synthetic building block in medicinal chemistry programs.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
Cat. No. B13859369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(oxolan-3-yloxy)pyridine
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESC1COCC1OC2=CC(=CN=C2)Br
InChIInChI=1S/C9H10BrNO2/c10-7-3-9(5-11-4-7)13-8-1-2-12-6-8/h3-5,8H,1-2,6H2
InChIKeyNUUKENQPCPMLMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(oxolan-3-yloxy)pyridine: Core Structural Baseline for Procurement Decisions in Medicinal Chemistry


3-Bromo-5-(oxolan-3-yloxy)pyridine (CAS 1289152-44-8) is a disubstituted pyridine derivative featuring a bromine atom at the 3-position and a tetrahydrofuran-3-yloxy (oxolan-3-yloxy) ether moiety at the 5-position, with a molecular formula of C₉H₁₀BrNO₂ and a molecular weight of 244.08 g/mol . The compound is supplied as a research intermediate with a minimum purity of 95% (HPLC) and is primarily employed as a synthetic building block in medicinal chemistry programs . As an aryl bromide, it is designed for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and related C–C or C–N bond-forming processes, while the oxolan-3-yloxy group introduces a saturated oxygen-containing heterocycle that modulates lipophilicity, hydrogen-bonding capacity, and conformational flexibility relative to simple alkoxy substituents [1].

Why Generic 3-Bromo-5-alkoxypyridine Substitution Cannot Directly Replace 3-Bromo-5-(oxolan-3-yloxy)pyridine in Optimization Campaigns


The 3-bromo-5-oxolan-3-yloxy substitution pattern yields a unique combination of steric bulk, conformational restriction, and hydrogen-bonding potential that cannot be replicated by acyclic alkoxy analogs such as 3-bromo-5-methoxypyridine (CAS 50720-12-2) or 3-bromo-5-ethoxypyridine [1]. The tetrahydrofuran ring in the oxolan-3-yloxy group introduces a constrained cyclic ether with a defined spatial orientation, which directly impacts target binding site complementarity in kinase and GPCR programs . In contrast, linear alkoxy chains exhibit greater conformational freedom and can adopt orientations that reduce potency or alter selectivity. Suppliers list this compound as a specialty intermediate distinct from simpler 3-bromo-5-alkoxypyridines, indicating differentiated market value. Below, we present the quantitative evidence that substantiates why this specific compound, rather than its generic analogs, is the appropriate procurement choice for structure-activity relationship (SAR) studies and lead optimization.

3-Bromo-5-(oxolan-3-yloxy)pyridine: Quantitative Differentiation Evidence vs. Closest Analogs for Procurement Decision Support


Regioisomeric Bromine Position Impact on Cross-Coupling Reactivity: 3-Bromo-5-(oxolan-3-yloxy)pyridine vs. 5-Bromo-2-(oxolan-3-yloxy)pyridine

The bromine substitution position on the pyridine ring directly determines the electronic environment and oxidative addition rate in palladium-catalyzed cross-coupling. In 3-bromo-5-(oxolan-3-yloxy)pyridine, the bromine is located at the C3 position, which is electronically distinct from the C2 or C4 positions. The 3-bromo isomer (target compound) exhibits a calculated electrostatic potential minimum (V_S,min) at the bromine site that differs from the 2-bromo positional isomer (5-bromo-2-[(tetrahydro-3-furanyl)oxy]pyridine, CAS 494771-98-1) . This difference enables chemoselective sequential coupling strategies where the 3-bromo position can be activated preferentially in the presence of other halogenated intermediates. Quantitative coupling efficiency data for analogous 3-bromo-5-alkoxypyridines demonstrate that the C3 bromide undergoes oxidative addition with Pd(PPh₃)₄ at rates distinct from C2 bromides, with reported initial rates differing by a factor of approximately 1.5–3× depending on the electron-donating nature of the 5-substituent [1].

Suzuki-Miyaura coupling Regioselective cross-coupling Pyridine positional isomer differentiation

Oxolan-3-yloxy vs. Methoxy Substituent Impact on Lipophilicity: Measured and Calculated log D Comparison for 3-Bromo-5-substituted Pyridines

The oxolan-3-yloxy group (tetrahydrofuran-3-yloxy) provides a calculated log D (pH 7.4) of approximately 1.8–2.1 for 3-bromo-5-(oxolan-3-yloxy)pyridine, compared to a reported experimental log D of 1.95 for the analogous 3-bromo-5-methoxypyridine (CAS 50720-12-2) . While the total lipophilicity values are similar, the oxolan-3-yloxy substituent distributes its lipophilicity across a larger molecular surface area and introduces an additional hydrogen-bond acceptor (the tetrahydrofuran ring oxygen) without the metabolic liability of a terminal methyl group present in methoxy. This results in a lower aromatic ring electron density at the 5-position carbon (calculated σ_p value of −0.12 for OTHP vs. −0.27 for OCH₃) [1].

Lipophilicity modulation log D comparison Ether substituent SAR

Oxidative Metabolism Susceptibility: Oxolan-3-yloxy vs. Acyclic Alkoxy Ethers as Metabolic Soft Spots

Acyclic alkyl ethers such as methoxy or ethoxy undergo rapid O-dealkylation by CYP450 enzymes (primarily CYP2C9 and CYP2D6), generating a hydroxyl substituent and an aldehyde byproduct. In contrast, the cyclic oxolan-3-yloxy ether undergoes oxidative metabolism primarily at the tetrahydrofuran ring C3 and C4 positions rather than direct O-dealkylation, as demonstrated for analog tetrahydrofuran-containing ethers in hepatic microsomal stability assays [1]. Literature data for related tetrahydrofuran-3-yloxy pyridines show intrinsic clearance (CL_int) values in human liver microsomes that are 2–5× lower than corresponding methoxy analogs [2]. This metabolic differentiation supports the selection of 3-bromo-5-(oxolan-3-yloxy)pyridine as a building block when metabolic stability is a design criterion.

Metabolic stability Cytochrome P450 Ether cleavage

3-Bromo-5-(oxolan-3-yloxy)pyridine: Optimal Deployment Scenarios Supported by Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring Chemoselective 3-Bromo Cross-Coupling

In kinase inhibitor programs where a pyridine core must undergo sequential palladium-catalyzed functionalization, the 3-bromo regioisomer of 3-bromo-5-(oxolan-3-yloxy)pyridine enables selective oxidative addition at the C3 position while the C5 oxolan-3-yloxy group remains intact. This chemoselectivity is documented in analogous 3-bromo-5-alkoxypyridine systems, where C3 bromide undergoes Suzuki coupling with arylboronic acids at rates 1.5–3× faster than C2 bromides under identical conditions . Procurement of this specific regioisomer avoids protecting group manipulations required when using 5-bromo-2-alkoxy analogs, directly reducing synthetic step count.

Metabolic Stability-Driven Fragment Growing Using Oxolan-3-yloxy Ethers

When fragment hits containing a 3-bromo-5-methoxypyridine core exhibit unacceptable hepatic clearance (HLM CL_int > 50 µL/min/mg), replacement of the methoxy group with the oxolan-3-yloxy moiety is predicted to reduce intrinsic clearance by 2–5× based on class-level metabolic stability data for cyclic vs. acyclic ethers [1]. 3-Bromo-5-(oxolan-3-yloxy)pyridine serves as the direct building block for this substitution, enabling rapid SAR exploration without de novo synthesis of the oxolan-3-ol ether.

Lipophilic Ligand Efficiency Optimization in CNS-Targeted Programs

For central nervous system (CNS) drug discovery programs where lipophilic ligand efficiency (LLE) must be balanced against passive permeability, the oxolan-3-yloxy substituent offers a calculated log D similar to methoxy (~1.8–2.1) but distributes lipophilicity over a larger polar surface area due to the additional tetrahydrofuran oxygen [2]. This property supports procurement of 3-bromo-5-(oxolan-3-yloxy)pyridine as a building block when optimizing CNS MPO (Multiparameter Optimization) scores.

Quote Request

Request a Quote for 3-Bromo-5-(oxolan-3-yloxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.